(4-bromophenyl)(10H-phenothiazin-10-yl)methanone
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Overview
Description
(4-bromophenyl)(10H-phenothiazin-10-yl)methanone is a compound that combines a bromophenyl group with a phenothiazine moiety Phenothiazine derivatives are known for their diverse applications, particularly in the fields of medicine and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-bromophenyl)(10H-phenothiazin-10-yl)methanone typically involves the reaction of 4-bromobenzoyl chloride with phenothiazine in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
(4-bromophenyl)(10H-phenothiazin-10-yl)methanone can undergo various chemical reactions, including:
Oxidation: The phenothiazine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenothiazine derivatives depending on the nucleophile used.
Scientific Research Applications
(4-bromophenyl)(10H-phenothiazin-10-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for neurological disorders.
Industry: Utilized in the development of luminescent materials and organic electronics.
Mechanism of Action
The mechanism of action of (4-bromophenyl)(10H-phenothiazin-10-yl)methanone is primarily related to its ability to interact with various molecular targets. The phenothiazine moiety can intercalate with DNA, inhibiting replication and transcription processes. Additionally, it can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
(4-bromophenyl)(10H-phenothiazin-10-yl)benzaldehyde: Similar structure but with an aldehyde group instead of a ketone.
(4-bromophenyl)(10H-phenothiazin-10-yl)pyren-1-ylmethanone: Contains a pyrene moiety, leading to different photophysical properties.
Uniqueness
Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and development .
Properties
Molecular Formula |
C19H12BrNOS |
---|---|
Molecular Weight |
382.3 g/mol |
IUPAC Name |
(4-bromophenyl)-phenothiazin-10-ylmethanone |
InChI |
InChI=1S/C19H12BrNOS/c20-14-11-9-13(10-12-14)19(22)21-15-5-1-3-7-17(15)23-18-8-4-2-6-16(18)21/h1-12H |
InChI Key |
HIHPKBOMPNDAIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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